molecular formula C23H21ClFN3O4S B11304214 (4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B11304214
M. Wt: 489.9 g/mol
InChI Key: FXSGHZBCSAKYBC-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a fluorophenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluorophenylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the chlorobenzenesulfonyl and fluorophenyl groups, along with the oxazole ring, makes it distinct from other similar compounds. This unique structure allows for specific interactions with molecular targets, leading to its diverse applications in research and industry.

Properties

Molecular Formula

C23H21ClFN3O4S

Molecular Weight

489.9 g/mol

IUPAC Name

[4-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H21ClFN3O4S/c24-16-7-9-17(10-8-16)33(30,31)21-23(32-20(26-21)18-3-1-2-4-19(18)25)28-13-11-27(12-14-28)22(29)15-5-6-15/h1-4,7-10,15H,5-6,11-14H2

InChI Key

FXSGHZBCSAKYBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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